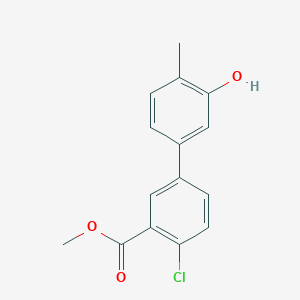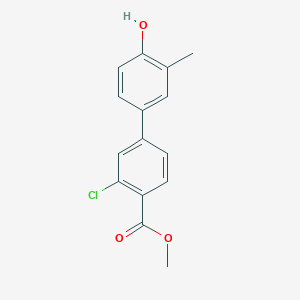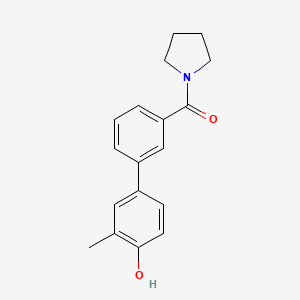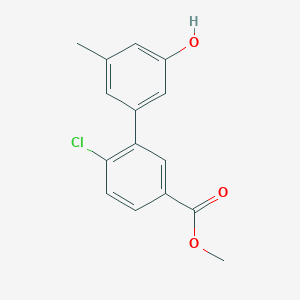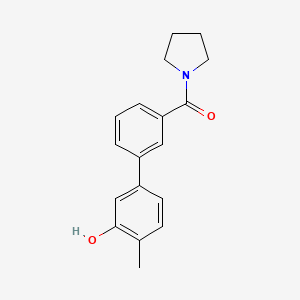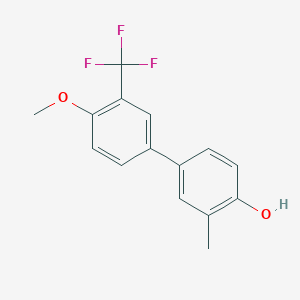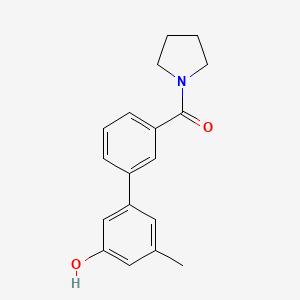
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a methyl group, and a pyrrolidinylcarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The synthesis begins with the preparation of the pyrrolidinylcarbonyl intermediate. This can be achieved by reacting pyrrolidine with a suitable acyl chloride under basic conditions.
Coupling with Phenol Derivative: The pyrrolidinylcarbonyl intermediate is then coupled with a phenol derivative that has a methyl group at the 3-position. This coupling reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions in the presence of a base or catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced carbonyl derivatives.
Substitution: Esters, ethers, or other substituted phenolic compounds.
Scientific Research Applications
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Material Properties: In material science, the compound’s unique structure contributes to its physical and chemical properties, such as thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol: Similar structure but with the pyrrolidinylcarbonyl group at the 4-position.
3-Methyl-5-(2-pyrrolidinylcarbonylphenyl)phenol: Similar structure but with the pyrrolidinylcarbonyl group at the 2-position.
3-Methyl-5-(3-piperidinylcarbonylphenyl)phenol: Similar structure but with a piperidinylcarbonyl group instead of a pyrrolidinylcarbonyl group.
Uniqueness
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct pharmacological or material properties compared to similar compounds.
Properties
IUPAC Name |
[3-(3-hydroxy-5-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-16(12-17(20)10-13)14-5-4-6-15(11-14)18(21)19-7-2-3-8-19/h4-6,9-12,20H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMSNAZSASVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684045 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-54-6 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

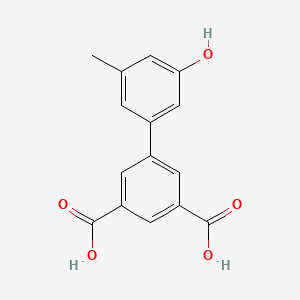
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372485.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372488.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372499.png)

